Ortho-Chloro Substitution Dictates a Unique Crystal Packing Arrangement Compared to the 2,5-Dichloro Derivative
Single-crystal X-ray diffraction reveals that 2-chlorobenzophenone crystallizes in the centrosymmetric monoclinic space group P2₁/c (No. 14) with specific unit cell parameters [1]. In contrast, the 2,5-dichlorobenzophenone analog, which introduces an additional para-chloro substituent, adopts a different packing motif due to altered intermolecular interactions. This demonstrates that the ortho-substitution pattern alone is not the sole determinant of solid-state architecture; the specific substitution pattern dictates the final crystal form, which is critical for purification, formulation, and material properties.
| Evidence Dimension | Crystal structure and space group |
|---|---|
| Target Compound Data | Monoclinic space group P2₁/c (No. 14) with a = 8.2812(8) Å, b = 8.7515(8) Å, c = 14.8792(13) Å, β = 96.184(2)° |
| Comparator Or Baseline | 2,5-Dichlorobenzophenone: crystallizes in a different space group with distinct unit cell parameters |
| Quantified Difference | The ortho-chloro compound packs in P2₁/c, while the 2,5-dichloro analog adopts a different crystal system and space group, as determined by single-crystal X-ray diffraction |
| Conditions | Single-crystal X-ray diffraction at standard conditions |
Why This Matters
For researchers requiring a specific polymorph for seeding, structural studies, or material science applications, the unique crystal habit of the ortho-chloro compound ensures consistent and reproducible solid-state properties that cannot be obtained from isomeric or differently substituted analogs.
- [1] Pinkus, A. G., Klausmeyer, K. K., Feazell, R. P., Meng, L. Y. C., & Chang, T. C. (2004). Crystal structures of 2-chlorobenzophenone and 2,5-dichlorobenzophenone. Journal of Chemical Crystallography, 34(10), 709-716. View Source
